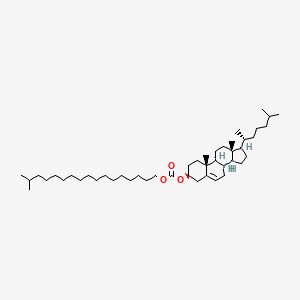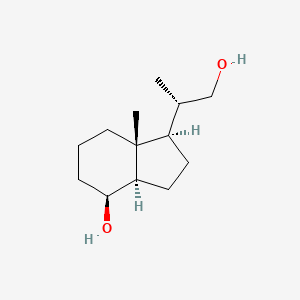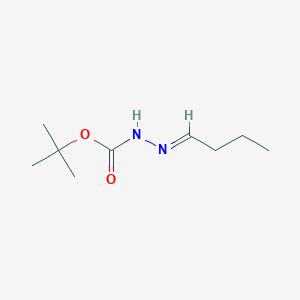
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide is an organic compound . It is a solid substance with a white or near-white appearance . The molecular weight of the compound is 420.3668 .
Synthesis Analysis
A common synthesis method for this compound involves a chemical reaction between 4-Benzyloxy-3-hydroxybenzoic Acid and β-D-Glucuronic Acid . This reaction results in the formation of this compound .Molecular Structure Analysis
The molecular formula of this compound is C20H20O10 . For a more detailed analysis of the molecular structure, further studies and resources would be required.Safety and Hazards
The safety and toxicity data for 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide are limited . During experimental operations, appropriate protective measures should be taken to avoid contact with skin and eyes, and ensure good ventilation in the laboratory . Safety guidelines and procedures should be followed during use .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide involves the protection of the hydroxyl group on the benzoic acid ring, followed by glucuronidation of the protected compound. The benzyl group is then removed to yield the final product.", "Starting Materials": [ "4-Hydroxybenzoic acid", "Benzyl chloride", "Sodium hydroxide", "Glucuronic acid", "Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Acetic acid" ], "Reaction": [ "4-Hydroxybenzoic acid is reacted with benzyl chloride in the presence of sodium hydroxide to yield 4-Benzyloxybenzoic acid.", "4-Benzyloxybenzoic acid is then reacted with glucuronic acid in the presence of dicyclohexylcarbodiimide and dimethylformamide to yield 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide.", "The benzyl group is removed from the product using methanol and acetic acid to yield the final product, 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide." ] } | |
| 1376575-50-6 | |
Formule moléculaire |
C₂₀H₂₀O₁₀ |
Poids moléculaire |
420.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)








